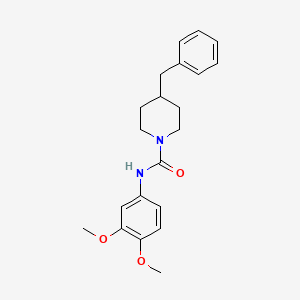

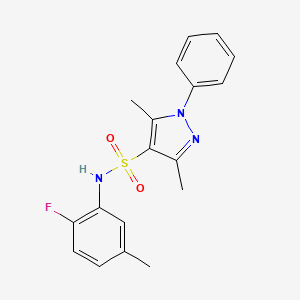

4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical processes that target the introduction of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of novel piperidine derivatives evaluated for anti-acetylcholinesterase activity highlights the complexity and creativity in synthesizing such compounds, where substitutions at specific positions can dramatically alter the biological activity (Sugimoto et al., 1990). This process typically includes steps such as amide formation, ring closure, and selective functionalization, which are crucial for obtaining the final compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within the piperidine family, including 4-Benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, is characterized by the presence of a piperidine ring—a nitrogen-containing six-membered ring—which significantly influences their chemical behavior and interaction with biological targets. Crystal structure analyses, such as those performed on related compounds, provide insights into the conformational preferences, intermolecular interactions, and stability of these molecules (Sudhakar et al., 2005). These studies are essential for understanding how modifications to the molecular framework affect the overall properties of the compound.

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions that are pivotal in medicinal chemistry for the creation of new pharmacophores. The reactivity of the piperidine nitrogen, along with the benzyl and dimethoxyphenyl groups, enables the formation of diverse compounds with potential biological activities. The reactions commonly involve nucleophilic substitution, reduction, and amide bond formation, which are fundamental in modifying the core structure to enhance its interaction with biological targets (Toyo’oka et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of benzyl and dimethoxyphenyl groups contributes to its lipophilicity, which is a critical factor in determining its absorption and distribution within biological systems. Understanding these properties is crucial for predicting the compound's behavior in pharmaceutical formulations and its potential as a drug candidate.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various chemical reagents, play a significant role in its biological activities. The piperidine nitrogen atom, in particular, is a site of basicity and nucleophilicity, affecting the compound's interaction with enzymes and receptors. Studies on the reactivity of similar compounds provide insights into how structural modifications can be used to tailor the chemical properties for specific biological targets (Nesterov et al., 2003).

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual Screening and Breast Tumor Metastasis Inhibition : Virtual screening methods targeting the urokinase receptor (uPAR) identified compounds related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, demonstrating inhibition of breast cancer cell invasion, migration, and angiogenesis. The synthesis of these analogs led to significant reductions in tumor volumes and metastasis in vivo, suggesting potential applications in cancer therapy (Wang et al., 2011).

Skeletal Muscle Sodium Channel Blockers

Antimyotonic Agents Development : Conformationally restricted analogs of tocainide, similar in structure to this compound, were synthesized as potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block, highlighting their potential as therapeutic agents for conditions like myotonia (Catalano et al., 2008).

CB1 Cannabinoid Receptor Interaction

Molecular Interaction Studies : Research on compounds structurally related to this compound explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding mechanisms and potential therapeutic applications of cannabinoid receptor antagonists (Shim et al., 2002).

Anti-Acetylcholinesterase Activity

Novel Piperidine Derivatives Synthesis : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies offer a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).

Polyamides and Polymer Synthesis

Advanced Materials Development : Research into the synthesis and properties of ortho-linked polyamides based on derivatives of this compound has implications for the development of new materials with specific thermal and solubility properties (Hsiao et al., 2000).

Fluorescent Logic Gates

Fluorescent Logic Gate Design : Synthesis of compounds incorporating elements of this compound structure as part of fluorescent logic gates highlights the potential applications in biosensing and molecular electronics (Gauci & Magri, 2022).

properties

IUPAC Name |

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYACRDHOCJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)

![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)

![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)

![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)